
1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate” is a chemical compound with the CAS Number: 495415-08-2 . It has a molecular weight of 273.33 and its IUPAC name is 1-tert-butyl 4-methyl 4-methoxy-1,4-piperidinedicarboxylate . The compound is typically stored at room temperature and is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-6-13(18-5,7-9-14)10(15)17-4/h6-9H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.33 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Natural Prenyl Indole Derivatives
Specific Scientific Field
Organic Chemistry, Medicinal Chemistry
Application Summary
“1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate” is used as an intermediate product in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .
Methods of Application
The exact methods of application or experimental procedures were not detailed in the sources found. However, it’s known that this compound serves as an intermediate in the synthesis process .
Results or Outcomes
Indole derivatives synthesized using this compound were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Synthesis of Biotin Derivatives
Specific Scientific Field
Biochemistry, Nutritional Science
Application Summary
This compound is used in the synthesis of Tert-butyl (4 R)-4- (methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of the natural product Biotin . Biotin is a water-soluble vitamin involved in essential parts of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .
Methods of Application
The compound was synthesized from L-cystine in an overall yield of 54% through three steps .
Results or Outcomes
The successful synthesis of the Biotin derivative represents a significant achievement in nutritional science, given Biotin’s crucial role in various metabolic processes .
Synthesis of Hydroxymethyl Derivatives
Application Summary
This compound is used in the synthesis of "1-tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate" . This derivative can be used as an intermediate in the synthesis of various pharmaceutical compounds .
Results or Outcomes
The successful synthesis of the hydroxymethyl derivative represents a significant achievement in medicinal chemistry, given its potential use in the synthesis of various pharmaceutical compounds .
Synthesis of Methoxypyridinyl Derivatives
Application Summary
“1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate” is used in the synthesis of "1-(tert-Butyl) 4-methyl 4-(6-methoxypyridin-2-yl)piperidine-1,4-dicarboxylate" . This derivative can be used as an intermediate in the synthesis of various pharmaceutical compounds .
Results or Outcomes
The successful synthesis of the methoxypyridinyl derivative represents a significant achievement in medicinal chemistry, given its potential use in the synthesis of various pharmaceutical compounds .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-methoxypiperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-6-13(18-5,7-9-14)10(15)17-4/h6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSOCQILFQVTCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)
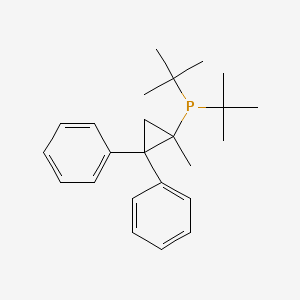
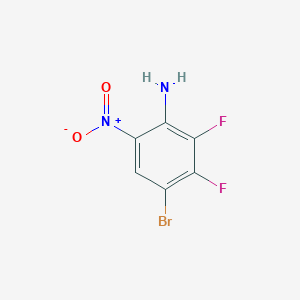
![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)

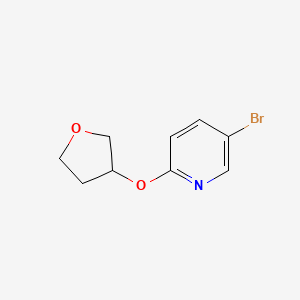
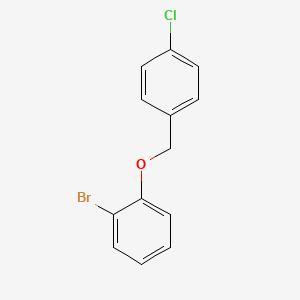
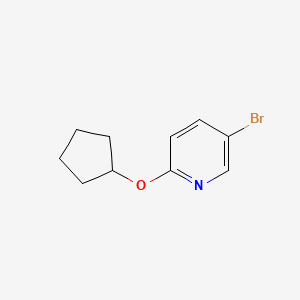
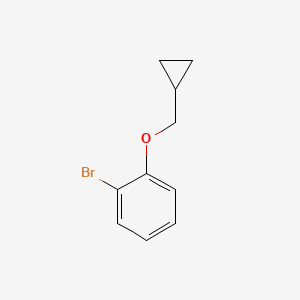


![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)

